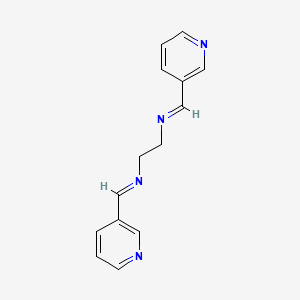
1,2-Ethanediamine, N,N'-bis(3-pyridinylmethylene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Ethanediamine, N,N’-bis(3-pyridinylmethylene)- is an organic compound with the molecular formula C14H16N4 It is a derivative of ethylenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by 3-pyridinylmethylene groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N’-bis(3-pyridinylmethylene)- typically involves the reaction of ethylenediamine with 3-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a catalyst like acetic acid may be used to facilitate the reaction. The mixture is refluxed for several hours, and the product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 1,2-Ethanediamine, N,N’-bis(3-pyridinylmethylene)- can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,2-Ethanediamine, N,N’-bis(3-pyridinylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the pyridinylmethylene groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted ethylenediamine derivatives.
科学的研究の応用
1,2-Ethanediamine, N,N’-bis(3-pyridinylmethylene)- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of polymers and other advanced materials.
作用機序
The mechanism of action of 1,2-Ethanediamine, N,N’-bis(3-pyridinylmethylene)- involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine rings. This coordination can influence various biochemical pathways and molecular targets, making it a valuable compound in both biological and chemical research.
類似化合物との比較
Similar Compounds
1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-:
Ethylenediamine: The parent compound, which lacks the pyridinylmethylene groups and has different reactivity and applications.
1,2-Ethanediamine, N,N’-bis(phenylmethyl)-: Another derivative with phenylmethyl groups instead of pyridinylmethylene groups.
Uniqueness
1,2-Ethanediamine, N,N’-bis(3-pyridinylmethylene)- is unique due to its specific structure, which allows it to form stable complexes with metal ions and participate in a variety of chemical reactions. Its pyridinylmethylene groups provide additional sites for interaction, making it more versatile compared to other similar compounds.
特性
CAS番号 |
78786-95-5 |
|---|---|
分子式 |
C14H14N4 |
分子量 |
238.29 g/mol |
IUPAC名 |
1-pyridin-3-yl-N-[2-(pyridin-3-ylmethylideneamino)ethyl]methanimine |
InChI |
InChI=1S/C14H14N4/c1-3-13(9-15-5-1)11-17-7-8-18-12-14-4-2-6-16-10-14/h1-6,9-12H,7-8H2 |
InChIキー |
DJLXQNAIJXYMIG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C=NCCN=CC2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















